REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4]([CH:6](Br)[CH2:7][CH2:8][CH:9](Br)[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[O:5].[CH2:17]([NH2:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C1C=CC=CC=1>[CH3:1][CH2:2][O:3][C:4]([CH:6]1[N:24]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:8][CH2:7]1)=[O:5]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(CCC(C(=O)OCC)Br)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Type
|
CUSTOM
|
Details
|
under stirring in 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then heating
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
|
Type
|
FILTRATION
|
Details
|
the hydrobromide salt was filtered off
|
Type
|
WASH
|
Details
|
washed with benzene
|
Type
|
CUSTOM
|
Details
|
the benzene solution was evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure (180-190° C./0.3 mmHg)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.9 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4]([CH:6](Br)[CH2:7][CH2:8][CH:9](Br)[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[O:5].[CH2:17]([NH2:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C1C=CC=CC=1>[CH3:1][CH2:2][O:3][C:4]([CH:6]1[N:24]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:8][CH2:7]1)=[O:5]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(CCC(C(=O)OCC)Br)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Type
|
CUSTOM
|
Details
|
under stirring in 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then heating
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
|
Type
|
FILTRATION
|
Details
|
the hydrobromide salt was filtered off
|
Type
|
WASH
|
Details
|
washed with benzene
|
Type
|
CUSTOM
|
Details
|
the benzene solution was evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure (180-190° C./0.3 mmHg)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.9 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4]([CH:6](Br)[CH2:7][CH2:8][CH:9](Br)[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[O:5].[CH2:17]([NH2:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C1C=CC=CC=1>[CH3:1][CH2:2][O:3][C:4]([CH:6]1[N:24]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:8][CH2:7]1)=[O:5]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(CCC(C(=O)OCC)Br)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Type
|
CUSTOM
|
Details
|
under stirring in 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then heating
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
|
Type
|
FILTRATION
|
Details
|
the hydrobromide salt was filtered off
|
Type
|
WASH
|
Details
|
washed with benzene
|
Type
|
CUSTOM
|
Details
|
the benzene solution was evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure (180-190° C./0.3 mmHg)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.9 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |